2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide

Description

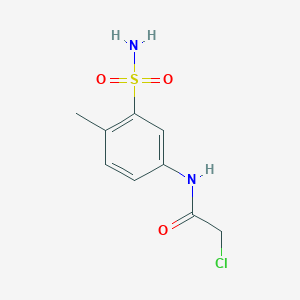

The molecular architecture of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is characterized by a central phenyl ring substituted with a methyl group, a sulfamoyl group (-SO2NH2), and an acetamide (B32628) linker bearing a terminal chlorine atom. This unique combination of functional groups bestows upon it a rich chemical character and potential for diverse interactions, making it and its analogues subjects of academic interest.

The chloroacetamide portion of the molecule, with the general formula ClCH2CONH2, is a reactive chemical entity. wikipedia.org Chloroacetamides are known for their utility as building blocks in organic synthesis. sciencemadness.org The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. Chloroacetamide itself is a colorless solid, soluble in water, and has been utilized in the manufacturing of pharmaceuticals and other chemicals. wikipedia.orgsciencemadness.org

The sulfonamide group (-SO2NHR), on the other hand, is a cornerstone of medicinal chemistry. wikipedia.orgbritannica.com Compounds containing this functional group are typically crystalline solids. wikipedia.org The sulfonamide moiety is a key feature in a wide array of therapeutic agents, a legacy that began with the discovery of sulfanilamide's antibacterial properties in the 1930s. study.com Many important drugs across different therapeutic areas contain the sulfonamide group. wikipedia.org

The combination of these two motifs in this compound results in a molecule with both a reactive electrophilic site (the chloroacetyl group) and a functional group with a well-established history of biological significance (the sulfonamide group).

Below is a table summarizing the general properties of the parent compounds of the core motifs.

| Property | Chloroacetamide | Sulfonamide (general) |

| Molecular Formula | C2H4ClNO wikipedia.org | R-SO2-NR'R'' wikipedia.org |

| Appearance | Colorless to yellow solid wikipedia.orgsciencemadness.org | Typically crystalline solids wikipedia.org |

| Key Functional Group | -COCH2Cl | -SO2NH- |

| Primary Reactivity | Electrophilic carbon susceptible to nucleophilic attack | Relatively unreactive, acts as a rigid structural unit wikipedia.org |

| Common Applications | Synthesis of pharmaceuticals, herbicides, preservatives wikipedia.org | Component of antibacterial, diuretic, and anticonvulsant drugs britannica.com |

The academic significance of the this compound scaffold lies in its potential as a precursor for the synthesis of a variety of more complex molecules. The reactive chloroacetyl group serves as a handle for derivatization, allowing for the exploration of chemical space around the core sulfonamide structure.

Research on the closely related compound, 2-chloro-N-(4-sulfamoylphenyl)acetamide, has provided valuable insights into the structural characteristics of this class of molecules. X-ray crystallography studies have elucidated its three-dimensional structure, revealing key bond lengths and angles. nih.govresearchgate.net For instance, in the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide, the S=O bond distances are approximately 1.43 Å, and the O=S=O bond angle is around 118.38°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. nih.govresearchgate.net Such structural data is crucial for understanding the molecule's physical properties and for computational modeling studies.

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide has been reported via the reaction of sulfanilamide (B372717) with 2-chloroethanoylchloride in an appropriate solvent. nih.gov This synthetic route highlights the straightforward accessibility of this scaffold for further chemical modification.

The research paradigms applied to analogues of this compound are primarily centered on synthetic chemistry and the evaluation of their biological activities. The general approach involves the synthesis of a library of related compounds by modifying the substituents on the phenyl ring or by replacing the chlorine atom of the chloroacetamide moiety with other functional groups.

For example, various N-substituted chloroacetamide derivatives have been synthesized and characterized using techniques such as FT-IR, GC-MS, and NMR spectroscopy. ijpsr.info The synthesis often involves the reaction of chloroacetyl chloride with different aliphatic and aromatic amines. ijpsr.info

Furthermore, research on compounds with the sulfonamide and amide coupling structure has been driven by the search for new anticancer agents. tandfonline.com A series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against various cell lines. tandfonline.com This research highlights a common paradigm where the core scaffold is systematically modified to explore structure-activity relationships.

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, represent another important research paradigm. researchgate.net QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity, providing insights for the rational design of new, more potent molecules. researchgate.net For instance, QSAR models have been developed for acetamidosulfonamide derivatives to understand the structural requirements for antioxidant activity. researchgate.net

The following table presents a summary of research findings on analogues of this compound.

| Analogue Type | Research Focus | Key Findings |

| 2-chloro-N-(substituted phenyl)acetamides | Synthesis and characterization | Successful synthesis and structural elucidation using various spectroscopic methods. ijpsr.infonih.gov |

| [N-(Substituted phenyl)-2-(sulfamoyl) phenyl] acetamides | Anticancer activity | Some derivatives showed moderate to good anticancer activity against lung, cervical, breast, and prostate cancer cell lines. tandfonline.com |

| Acetamidosulfonamide derivatives | Antioxidant and antimicrobial activities, QSAR studies | Several compounds exhibited antioxidant properties. QSAR models were developed to guide the design of new potential antioxidants. researchgate.net |

| 2-chloro-N-(hydroxyphenyl) acetamides | Antimicrobial activity | Showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria. neliti.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(12-9(13)5-10)4-8(6)16(11,14)15/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXMPIIBISISJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide and Its Analogues

Precursor-Based Synthetic Routes to 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide

The primary approach to synthesizing the title compound involves the reaction between a specifically substituted aniline (B41778) and an acylating agent. The selection and preparation of the correct precursors are critical for the success of the synthesis.

The core of the synthesis is the N-chloroacetylation of the aromatic amine precursor, 5-amino-2-methylbenzenesulfonamide. nih.govchemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group (-NH2) of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of a stable amide linkage and the elimination of hydrogen chloride (HCl) as a byproduct.

The general reaction can be applied to a wide range of substituted anilines to produce various N-substituted chloroacetamide derivatives. ijpsr.info The reactivity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring, though the N-chloroacetylation of both primary and secondary amino derivatives with various acid chlorides is generally efficient. tandfonline.com

The synthesis of the required precursor, 5-amino-2-methylbenzenesulfonamide, can be viewed as a modification of related sulfonamide structures. One synthetic route starts from N-acetylamino-2-toluenesulfonyl chloride, which is first treated with ammonium (B1175870) hydroxide (B78521) to form the sulfonamide, followed by acidic hydrolysis of the acetyl group to reveal the primary amine. nih.gov Another industrial preparation method involves the chlorosulfonation of 2-methyl-5-nitrotoluene, followed by amination and subsequent reduction of the nitro group to yield the desired 5-amino-2-methylbenzenesulfonamide. google.com

A parallel synthetic strategy for a closely related analogue, 2-chloro-N-(4-sulfamoylphenyl)acetamide, provides a clear procedural template. In this synthesis, sulfanilamide (B372717) is reacted with 2-chloroethanoylchloride (chloroacetyl chloride) in tetrahydrofuran (B95107) (THF). nih.gov The reaction is conducted under anhydrous conditions at a reduced temperature (258 K) to control the reactivity of the acyl chloride. nih.gov This method highlights a common pathway for acylating sulfonamide-containing anilines. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound is contingent upon the careful control of several reaction parameters. The highly reactive nature of chloroacetyl chloride and the generation of HCl necessitate precise management of temperature, solvent, and the use of catalysts or acid scavengers.

Temperature plays a crucial role in managing the rate of reaction and minimizing the formation of byproducts. Typically, the addition of chloroacetyl chloride to the aniline solution is performed at a low temperature, often between -15°C and 5°C. nih.govsphinxsai.comneliti.com This initial cooling moderates the exothermic reaction; the mixture is then often allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion. sphinxsai.com

The choice of solvent is also critical. Tetrahydrofuran (THF) is a frequently used solvent as it effectively dissolves the reactants and can facilitate the removal of byproducts. nih.govsphinxsai.com Other solvents employed in similar acylation reactions include dimethylformamide (DMF), acetonitrile (B52724), and chloroform. researchgate.netresearchgate.net In an effort to develop more environmentally friendly processes, water, particularly in the form of a phosphate (B84403) buffer to maintain a neutral pH, has been successfully used as a solvent for N-chloroacetylation reactions. tandfonline.comtandfonline.com The selection of the solvent can impact reaction kinetics, solubility of intermediates, and the ease of product isolation.

The neutralization or removal of the HCl generated during the reaction is essential for driving the equilibrium towards product formation and preventing unwanted side reactions. This is typically achieved by adding a base or an HCl scavenger.

A variety of bases have been documented for this purpose. Organic bases such as pyridine (B92270) or propylene (B89431) oxide can be used as effective HCl scavengers. tandfonline.com In one detailed procedure for a related compound, N-ethylmaleimide was used to trap the HCl, forming a salt that precipitated out of the THF solution, simplifying purification. nih.gov Strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to act as potent catalysts, significantly enhancing both the reaction rate and the isolated yield of the amide product. sphinxsai.comresearchgate.net Inorganic bases, including potassium carbonate, are also utilized, sometimes in conjunction with phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction in heterogeneous systems. neliti.comresearchgate.net

The following table summarizes various conditions used for the chloroacetylation of aromatic amines, which are applicable to the synthesis of the title compound.

| Precursor | Acylating Agent | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | THF | DBU | 0°C to rt | 75-95 | sphinxsai.comresearchgate.net |

| Amino alcohols | Chloroacetyl chloride | Phosphate Buffer | Propylene Oxide | Not Specified | High | tandfonline.com |

| Sulfanilamide | 2-Chloroethanoylchloride | THF | N-ethylmaleimide | -15°C to rt | 70 | nih.gov |

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate (B1210297) | -2°C to rt | 72 | neliti.com |

| Anilines | Acetyl chloride | DMF | K2CO3 / TBAB | Room Temp. | Not Specified | researchgate.net |

Novel Synthetic Strategies for Advanced this compound Derivatives

The this compound molecule possesses a reactive handle in its chloroacetyl group, which allows for its use as a building block for more complex derivatives. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution.

This reactivity can be exploited to synthesize a variety of advanced analogues. For instance, S-alkylation can be achieved by reacting the chloroacetamide derivative with various thiols in the presence of a base like sodium hydride, leading to the formation of new carbon-sulfur bonds. researchgate.net Similarly, reaction with sodium hydrogen selenide (B1212193) or other sodium chalcogenates (sulfides, tellurides) can produce novel organochalcogen compounds, including heterocyclic structures. ekb.eg These substitution reactions demonstrate the utility of 2-chloro-N-arylacetamides as versatile intermediates for creating a diverse library of molecules with potentially new chemical and biological properties. ekb.eg

Advanced Structural Analysis of this compound Currently Unavailable in Published Literature

A comprehensive search of scientific databases and literature has revealed a lack of published experimental data for the specific chemical compound This compound . As a result, a detailed and scientifically accurate article focusing on its advanced structural characterization and spectroscopic analysis, as per the requested outline, cannot be generated at this time.

The requested article structure necessitates in-depth research findings, including data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This information is essential for a thorough discussion of:

Crystal Packing and Intermolecular Interactions: How individual molecules arrange themselves in a solid state.

Hydrogen Bonding Networks and Molecular Conformation: The specific three-dimensional shape of the molecule and the crucial hydrogen bonds that influence its structure.

Dihedral Angles and Planarity: The precise geometric relationships between different parts of the molecule.

NMR Spectroscopic Confirmation: The use of NMR to verify the connectivity and chemical environment of atoms within the molecule.

IR Spectroscopic Identification: The use of IR to identify the key functional groups present.

While data exists for structurally related compounds, such as "2-chloro-N-(4-sulfamoylphenyl)acetamide" (which lacks the methyl group) and "2-chloro-N-(4-methylphenyl)acetamide" (which lacks the sulfamoyl group), extrapolating this information would not provide a scientifically accurate representation of the target molecule. The presence and specific positioning of the methyl and sulfamoyl groups would significantly alter the compound's crystallographic and spectroscopic properties.

Generating an article without specific, verifiable data for This compound would lead to inaccuracies and speculation, failing to meet the required standards of a professional and authoritative scientific document. Further experimental research and publication on this specific compound are required before a detailed analysis as requested can be compiled.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide

Spectroscopic Elucidation of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide Structure

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this technique provides definitive confirmation of its molecular formula and offers insights into the connectivity of its constituent atoms.

Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern for the molecular ion peak. Specifically, the presence of the ³⁷Cl isotope would lead to a significant M+2 peak, approximately one-third the intensity of the M⁺ peak containing the ³⁵Cl isotope. Similarly, the presence of ³⁴S would contribute to the M+2 peak.

Fragmentation Analysis: The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways, primarily involving the cleavage of the amide bond and the loss of the chloroacetyl group. Key fragmentation pathways can be hypothesized based on the stable carbocations and neutral fragments that can be formed.

One of the primary fragmentation events would be the cleavage of the N-C bond of the acetamide (B32628) group, leading to the formation of the 4-methyl-3-sulfamoylphenylaminyl radical cation or a related stable ion. Another significant fragmentation would involve the loss of the chloroacetyl group (ClCH₂CO) as a radical, resulting in a prominent peak corresponding to the [M - ClCH₂CO]⁺ fragment. Further fragmentation of the sulfamoylphenyl moiety could also occur, leading to the loss of SO₂ or the entire sulfamoyl group.

A plausible fragmentation pattern is detailed in the interactive data table below:

| m/z Value (Hypothetical) | Proposed Fragment Ion | Structure of Fragment | Significance |

| 262/264 | [M]⁺ | [C₉H₁₁ClN₂O₃S]⁺ | Molecular ion peak, showing the isotopic pattern for chlorine. |

| 185 | [M - CH₂Cl]⁺ | [C₈H₉N₂O₃S]⁺ | Loss of the chloromethyl radical. |

| 171 | [C₇H₉N₂O₂S]⁺ | 4-methyl-3-sulfamoylaniline cation | Cleavage of the amide bond. |

| 107 | [C₇H₉N]⁺ | Toluidine radical cation | Further fragmentation involving loss of the sulfamoyl group. |

| 77 | [C₄H₅S]⁺ | Thienyl cation | Fragmentation of the aromatic ring. |

This table presents hypothetical data based on the expected fragmentation patterns for a compound with this structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC): For the purity assessment of this compound, a reverse-phase HPLC method would be highly effective. This technique separates compounds based on their polarity, with the nonpolar stationary phase retaining less polar compounds for a longer duration.

A typical HPLC system for this analysis would consist of a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of the target compound from any impurities, which may have a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 254 nm. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

A hypothetical set of HPLC conditions is provided in the interactive data table below:

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Hypothetical) | 12.5 minutes |

This table outlines a typical reverse-phase HPLC method suitable for the analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis of this compound and for preliminary purity checks. A silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol). The choice of the solvent system is optimized to achieve a good separation between the starting materials, the product, and any byproducts. The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active nature of the aromatic ring. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for its identification.

Computational and Theoretical Investigations of 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. This geometry optimization is crucial as the molecular conformation dictates its properties and reactivity.

For analogous compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been performed using specific functionals and basis sets, such as CAM-B3LYP with a 6-311G(d,p) basis set, often simulating a solvent environment like ethanol to mimic experimental conditions. nih.gov The output of these calculations includes optimized bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data from X-ray crystallography, though minor discrepancies can arise. Calculated parameters typically represent an isolated molecule in the gas or solvent phase, whereas experimental values reflect the molecule's state within a crystal lattice, influenced by intermolecular forces. nih.gov For instance, calculated bond lengths may be slightly longer than those determined by X-ray diffraction. nih.gov

| Parameter | Description | Typical Finding for Analogous Compounds |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | CAM-B3LYP is a commonly used hybrid functional. nih.gov |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311G(d,p) is a Pople-style basis set that provides a good balance of accuracy and computational cost. nih.gov |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | The central phenyl ring and amide group are often found to be nearly planar. nih.gov |

| Comparison | Theoretical vs. Experimental Data | Good agreement is generally observed, with slight variations due to phase differences (gas vs. solid). nih.gov |

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov

In studies of related acetamides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the phenyl ring. nih.gov This distribution indicates that the primary electronic transitions, such as those observed in UV-Vis spectroscopy, are likely π–π* transitions. nih.gov

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy correlates with the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of excited states, TD-DFT can determine the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions involved. nih.gov

For the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, TD-DFT calculations predicted a strong absorption at a λmax of 250 nm with a high oscillator strength. nih.gov This absorption was attributed to an electronic transition from the ground state (S₀) to the second excited state (S₂), which was primarily composed of a HOMO to LUMO transition. nih.gov Such calculations are invaluable for interpreting experimental spectra and understanding the electronic properties of a molecule. sapub.org

| Parameter | Description | Example Finding for an Analogue nih.gov |

| λmax | Wavelength of maximum absorption. | 250 nm |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | 0.7144 |

| Major Transition | The specific orbitals involved in the excitation. | HOMO → LUMO (π–π*) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide, which has several rotatable bonds, MD simulations can provide deep insights into its conformational landscape and dynamic behavior.

An MD simulation would involve defining a force field (a set of parameters that describe the potential energy of the system) and then solving Newton's equations of motion for the system. This allows for the observation of how the molecule's conformation changes over a period of time, typically from nanoseconds to microseconds.

The primary goals of MD simulations for this compound would be:

Conformational Sampling: To explore the different shapes (conformers) the molecule can adopt and to identify the most stable, low-energy conformations.

Flexibility Analysis: To understand the flexibility of different parts of the molecule, such as the rotation around the amide bond or the orientation of the sulfamoyl group.

Solvent Effects: To study how the molecule interacts with its environment, for example, how it is solvated by water or other solvents, which can influence its preferred conformation.

In studies of similar sulfonamide derivatives, MD simulations have been used to validate the stability of a molecule within a protein's binding site, confirming that the conformation observed in docking studies is maintained over time. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis generates several graphical plots:

d_norm surface: This surface maps normalized contact distances, highlighting regions involved in close intermolecular contacts. Short contacts, indicative of strong interactions like hydrogen bonds, appear as red spots. researchgate.net

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative breakdown of each type of interaction. nih.gov

For several related chloro-N-phenylacetamide compounds, Hirshfeld analysis has revealed the relative contributions of different interactions to the crystal packing. nih.govresearchgate.netnih.gov Typically, H···H contacts are the most abundant, while specific interactions like N–H···O hydrogen bonds, C-H···O, and C-H···Cl contacts are also significant and direct the supramolecular assembly. nih.govnih.gov In some cases, π–π stacking interactions between phenyl rings are also observed. nih.gov

| Interaction Type | Description | Typical Contribution in Analogues |

| H···H | Contacts between hydrogen atoms. | Often the largest contributor to the surface area (e.g., ~35%). nih.gov |

| H···Cl/Cl···H | Contacts involving chlorine and hydrogen. | Significant contribution (e.g., ~19%). nih.gov |

| H···O/O···H | Contacts involving oxygen and hydrogen, often indicative of hydrogen bonds. | Significant contribution (e.g., ~12%). nih.gov |

| H···C/C···H | Contacts involving carbon and hydrogen. | Significant contribution (e.g., ~12%). nih.gov |

In Silico Predictions for Molecular Properties (excluding physical properties)

Beyond geometry and spectra, computational methods can predict a variety of molecular properties that describe a compound's reactivity and electronic nature. These are often called "reactivity descriptors" and can be calculated from the results of quantum chemical calculations, particularly the HOMO and LUMO energies.

Based on Koopmans' theorem, the energies of the frontier orbitals can be used to estimate these properties:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

From these, several other important descriptors can be derived:

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These in silico predictions provide a quantitative framework for understanding the intrinsic reactivity of this compound, guiding further experimental studies.

| Property | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is gained. |

| Electronegativity (χ) | χ ≈ ( -EHOMO - ELUMO ) / 2 | Measure of electron-attracting ability. |

| Chemical Hardness (η) | η ≈ ( -EHOMO + ELUMO ) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Capacity of a species to accept electrons. |

In Vitro Mechanistic Studies and Biological Target Engagement of 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide Derivatives

Antiproliferative Activity and Cellular Pathway Modulation (excluding clinical outcomes)

In Vitro Cellular Assays for Antiproliferative Screening

While direct antiproliferative screening data for 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is not extensively available in the public domain, studies on structurally related benzenesulfonamide (B165840) derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. For instance, a series of novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and evaluated for their impact on the growth of breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. mdpi.com The results indicated that the antiproliferative activity of these compounds is strongly dependent on the substitution pattern of the arylpropylidene fragment, with derivatives bearing a hydroxyl group showing the most potent effects. mdpi.com

Notably, compounds 20 (3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine) and 24 (3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine) displayed significant cytotoxicity against the tested cancer cell lines, with mean IC50 values of 12.8 µM and 12.7 µM, respectively. mdpi.com Furthermore, these compounds exhibited a degree of selectivity, being more active against MCF-7 and HCT-116 cells compared to the non-malignant HaCaT cell line. mdpi.com The most potent compound against the HCT-116 cell line was 30 (3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine), with an IC50 value of 8 µM, demonstrating an 11-fold higher potency against this cancer cell line compared to HaCaT cells. mdpi.com These findings suggest that the benzenesulfonylguanidine scaffold holds promise for the development of novel anticancer agents. mdpi.com

In another study, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, which are also benzenesulfonamide derivatives, exhibited in vitro antiproliferative activities in the nanomolar range. mdpi.com These compounds were found to block cell cycle progression in the G2/M phase, inhibit tubulin polymerization, and disrupt microtubule dynamics, ultimately leading to apoptosis. mdpi.com

The following table summarizes the in vitro antiproliferative activities of selected benzenesulfonamide derivatives.

| Compound | Cell Line | Mean IC50 (µM) |

| 20 | MCF-7, HeLa, HCT-116 | 12.8 |

| 24 | MCF-7, HeLa, HCT-116 | 12.7 |

| 30 | HCT-116 | 8 |

Investigation of Intracellular Signaling Pathways (e.g., PARP-1, MELK inhibition)

The engagement of specific intracellular signaling pathways is a key aspect of understanding the mechanism of action of bioactive compounds. While direct evidence for the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) or Maternal Embryonic Leucine Zipper Kinase (MELK) by this compound is limited, research on related structures provides insights into their potential as kinase inhibitors.

A study focused on the discovery of inhibitors for the mitotic kinase TTK led to the identification of a novel chemical class with an indazole core bearing key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively. nih.gov This work culminated in the identification of compound 72 (CFI-400936), a potent inhibitor of TTK with an IC50 of 3.6 nM. nih.gov This finding highlights the potential of the N-(sulfamoylphenyl)acetamide scaffold to interact with the ATP-binding site of kinases and modulate their activity.

PARP-1 is a crucial enzyme in the DNA damage response, and its inhibition is a validated strategy in cancer therapy. nih.gov While several PARP inhibitors have been developed, the search for novel scaffolds continues. nih.govnmsgroup.it The N-(sulfamoylphenyl)acetamide moiety, with its hydrogen bond donors and acceptors, could potentially interact with the nicotinamide (B372718) binding pocket of PARP-1. However, specific studies confirming this interaction for this compound or its close derivatives are yet to be reported.

Antiviral Properties and Replication Inhibition Mechanisms

Sulfonamide derivatives have a long history as antimicrobial agents, and recent research has expanded their scope to include antiviral activities. nih.govresearchgate.net A review of sulfonamides with heterocyclic peripheries highlights their potential as antiviral agents against a range of viruses, including coxsackievirus, enteroviruses, adenoviruses, and HIV. mdpi.com The mechanism of action for these compounds can vary, from inhibiting viral entry and replication to targeting viral enzymes. mdpi.com

Protein-Ligand Interaction Analysis (e.g., Co-crystal Structures with GSTO1-1)

Glutathione transferase omega-1 (GSTO1-1) is an enzyme implicated in inflammatory diseases, making it an attractive target for small-molecule inhibitors. nih.gov Research into benzenesulfonamide derivatives has led to the development of potent GSTO1-1 inhibitors. nih.govumn.edu A study on the structure-activity relationship of a reported GSTO1-1 inhibitor, C1-27, involved the synthesis and evaluation of a series of benzenesulfonamide derivatives. nih.gov

This research culminated in the discovery of compound 25 , which was proposed as a preferred biochemical tool for investigating cellular responses to GSTO1-1 inhibition. nih.gov Importantly, co-crystal structures of key novel compounds in complex with GSTO1-1 were solved, providing detailed insights into the molecular interactions driving inhibitor binding. nih.gov Although a co-crystal structure of this compound with GSTO1-1 has not been reported, the findings with related benzenesulfonamides suggest that the sulfamoylphenyl moiety could potentially bind to the active site of GSTO1-1.

Receptor Binding Profiling (e.g., P2X4 Antagonism)

The P2X4 receptor, a ligand-gated ion channel, is involved in inflammatory and immune processes and is a target for the treatment of neuropathic and inflammatory pain. nih.govnih.gov High-throughput screening has identified a class of N-(sulfamoylphenyl)acetamide derivatives as P2X4 inhibitors. nih.gov

A significant finding in this area is the discovery and characterization of BAY-1797 (N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) as a potent and selective P2X4 antagonist. nih.gov This compound, a close analog of the subject of this article, has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain. nih.gov The identification of BAY-1797 underscores the potential of the N-(sulfamoylphenyl)acetamide scaffold for the development of P2X4 receptor antagonists. nih.gov

Structural Activity Relationship Sar Studies of 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide Analogues

Impact of Substituent Modifications on Bioactivity

The bioactivity of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is significantly influenced by the nature and position of its key functional groups: the chloro, methyl, and sulfamoyl groups, as well as the substitution pattern on the phenyl ring.

The halogen atom at the N-acetyl group is a common feature in many biologically active molecules. In the context of N-phenylacetamide derivatives, the nature of the halogen can influence lipophilicity and electronic properties, which in turn affect cell permeability and interaction with target proteins. Studies on related N-phenylacetamide series have shown that substituting the chloro group with other halogens like bromo or fluoro can modulate antibacterial activity. For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, a 4-fluoro substitution on a phenyl ring resulted in potent antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com While this is a different part of the molecule, it highlights the general importance of the halogen's nature.

The methyl group on the phenyl ring contributes to the lipophilicity of the molecule. Its position is crucial for optimal interaction with the target's binding pocket. In the parent compound, the methyl group is ortho to the acetamide (B32628) linkage and meta to the sulfamoyl group. Altering its position or replacing it with other alkyl groups of varying sizes can impact the compound's conformation and binding affinity.

The sulfamoyl group (-SO₂NH₂) is a key pharmacophore in many successful drugs, including diuretics and antibacterial agents. It is known to mimic the structure of urea (B33335) and can act as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). nih.gov The hydrogen-bonding capacity of the sulfamoyl group's NH₂ is often critical for anchoring the molecule within the active site of a target enzyme. The acidity of the sulfonamide proton can also be modulated by N-substitution, which can affect its binding properties and pharmacokinetic profile. The structural similarity of sulfonamides with urea allows them to compete for binding to the active site of enzymes like urease. acs.org

The following table summarizes the general impact of these key functional groups on the bioactivity of related N-phenylacetamide and sulfonamide compounds.

| Functional Group | General Role in Bioactivity | Potential Impact of Modification |

| Chloro Group | Influences lipophilicity and electronic character. Can participate in halogen bonding. | Substitution with other halogens (F, Br) or electron-withdrawing/donating groups can modulate target affinity and pharmacokinetic properties. |

| Methyl Group | Contributes to lipophilicity and steric interactions within the binding pocket. | Shifting the position or replacing with other alkyl groups can alter the binding orientation and potency. |

| Sulfamoyl Group | Acts as a key pharmacophore, often involved in hydrogen bonding and zinc binding in metalloenzymes. nih.gov | N-alkylation or arylation can alter acidity and steric hindrance, affecting binding affinity and selectivity. |

Research on various N-phenylacetamide derivatives has consistently shown that the type and position of substituents on the phenyl ring have a profound effect on their bioactivity. For instance, in studies of N-phenylacetamide derivatives as antibacterial agents, it was observed that electron-withdrawing groups at the 4-position of the phenyl ring generally led to higher bactericidal activity compared to electron-donating groups. mdpi.com The order of activity for substitutions at the 4-position was often F > Cl > Br > CH₃. mdpi.com

The following table illustrates the effect of phenyl ring substitution on the antibacterial activity of a series of N-phenylacetamide analogues against Xanthomonas oryzae pv. Oryzae (Xoo), highlighting the importance of the substituent's nature and position.

| Compound Analogue (Substitution on Phenyl Ring) | EC₅₀ (µM) against Xoo |

| 4-Fluoro | > 194.9 |

| 3-Fluoro | > 281.2 |

| 4-Chloro | > 194.9 |

| 3-Chloro | > 281.2 |

| 4-Bromo | > 194.9 |

| 4-Methyl | > 281.2 |

Data inferred from SAR studies on related N-phenylacetamide series. mdpi.com

Scaffold Derivatization and Conformational Influence on Target Interaction

Derivatization of the this compound scaffold is a key strategy to explore new chemical space and enhance biological activity. This can involve modifying the core structure or adding new chemical moieties to introduce novel interactions with the target.

One common approach is the hybridization of the core scaffold with other pharmacologically active motifs. For example, isatin-benzenesulfonamide conjugates have been synthesized and shown to possess potent carbonic anhydrase inhibitory activity. nih.gov In these hybrids, the N-phenylacetamide portion acts as a linker, and its length and flexibility can be crucial for positioning the active moieties correctly within the enzyme's active site. nih.gov

The conformation of the molecule, which is influenced by the various substituents and the flexibility of the acetamide linker, plays a critical role in target interaction. The dihedral angle between the phenyl ring and the amido plane is an important conformational parameter. nih.gov In the crystal structure of the related compound 2-chloro-N-(4-sulfamoylphenyl)acetamide, this angle is relatively small, suggesting a somewhat planar conformation. nih.govresearchgate.net This planarity can be disrupted by bulky substituents, which may either enhance or diminish binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, 2D- and 3D-QSAR models can be developed to predict the activity of novel derivatives and to gain insights into the structural features that are important for bioactivity.

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and electronic properties. These models can establish linear relationships between these descriptors and the observed biological activity. For instance, a 2D-QSAR study on a series of anti-influenza A virus compounds based on a 2-((1H-indol-3-yl)thio)-N-phenylacetamide scaffold identified key descriptors for predicting activity. semanticscholar.org

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. semanticscholar.org These methods generate 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity. For example, a CoMFA model might indicate that a bulky, electropositive substituent is favored in a particular region of space, guiding the design of more potent analogues.

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Preparation: A series of analogues with their measured biological activities is compiled.

Descriptor Calculation: A wide range of 2D and 3D descriptors are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build the QSAR model. semanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

These QSAR models, in conjunction with molecular docking studies, provide a powerful platform for the in-silico design and optimization of novel this compound-based therapeutic agents. semanticscholar.orgresearchgate.net

Design and Exploration of Novel Derivatives of 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide

Rational Design Principles for Enhanced Selectivity and Potency

The derivatization of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is often guided by established principles of rational drug design, aiming to optimize the pharmacological profile of the parent molecule. A key strategy involves the introduction of various pharmacophores to modulate the compound's interaction with biological targets. The inherent reactivity of the chloroacetyl group provides a convenient handle for introducing new functionalities, thereby altering the molecule's steric and electronic properties.

Structure-activity relationship (SAR) studies are central to this rational design process. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired therapeutic effects. For instance, the sulfamoylphenyl moiety is a well-known pharmacophore in a variety of clinically used drugs, and its presence in the starting scaffold offers opportunities for targeted modifications to enhance interactions with specific enzymes or receptors. The strategic placement of substituents on the phenyl ring and the exploration of different heterocyclic systems attached to the acetamide (B32628) nitrogen are common approaches to fine-tune the molecule's selectivity and potency.

Synthesis of Spiro-Heterocyclic and Thiazolidine-2,4-dione Derivatives

The reactive α-chloroacetamide moiety of this compound serves as a key synthon for the construction of more complex heterocyclic systems, including spiro-heterocycles and thiazolidine-2,4-diones.

Spiro-Heterocyclic Derivatives: The synthesis of spiro-heterocyclic compounds often involves multi-step reaction sequences. While direct synthesis from this compound is not extensively documented in readily available literature, general methodologies for constructing spirocyclic systems can be extrapolated. One common approach involves the reaction of a precursor derived from the chloroacetamide with a cyclic ketone or a bifunctional reagent that can undergo a cyclization reaction to form the spirocyclic core. The versatility of this approach allows for the introduction of a wide range of heterocyclic rings at the spiro center, leading to a diverse library of novel compounds for biological screening.

Thiazolidine-2,4-dione Derivatives: The synthesis of thiazolidine-2,4-dione derivatives from chloroacetamide precursors is a well-established synthetic route. This typically involves the reaction of the chloroacetamide with a thiourea (B124793) derivative, followed by cyclization to form the thiazolidinone ring. For instance, a general method involves the condensation of a chloroacetamide with thiourea to yield an intermediate which, upon hydrolysis, furnishes the thiazolidine-2,4-dione. Another approach is the reaction of the chloroacetamide with thioglycolic acid derivatives. These synthetic strategies provide a facile route to a variety of substituted thiazolidine-2,4-diones, a class of compounds known for a broad spectrum of biological activities.

Pyrazoline and Quinazolinone Analogues Development

The exploration of nitrogen-containing heterocycles has led to the development of pyrazoline and quinazolinone analogues derived from the this compound scaffold.

Pyrazoline Analogues: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are often synthesized through the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. To access pyrazoline analogues from this compound, a multi-step synthesis would be required. This would likely involve the initial conversion of the chloroacetamide to a chalcone (B49325) precursor, which would then be subjected to cyclization with a suitable hydrazine. The substituents on the chalcone and the hydrazine derivative can be varied to generate a library of pyrazoline analogues with diverse substitution patterns.

Quinazolinone Analogues: The synthesis of quinazolinone derivatives from chloroacetamide precursors has been reported. For instance, a study detailed the synthesis of novel quinazolinone derivatives by reacting 2-mercapto-3-phenylquinazolinone with 2-chloro-N-(4-sulfamoylphenyl)acetamide under microwave irradiation. nih.gov This reaction proceeds via alkylation of the thiol group of the quinazolinone with the chloroacetamide. nih.gov This methodology can be logically extended to this compound to generate a corresponding series of quinazolinone derivatives. The reaction of a hydrazinoquinazoline with 2-chloro-N-acetamide derivatives has also been utilized to furnish hydrazinylacetamide derivatives of quinazolinones. nih.gov These synthetic routes offer efficient access to quinazolinone-based molecules incorporating the sulfamoylphenylacetamide moiety.

Exploration of Hybrid Molecules Incorporating this compound Moiety

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful strategy in drug discovery. This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an attractive candidate for the development of such hybrid molecules.

Future Research Trajectories and Interdisciplinary Applications

Advancements in Computational Screening and Predictive Modeling

Future research will likely leverage computational tools to predict the bioactivity and potential applications of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide, thereby accelerating its development. The availability of detailed crystallographic data for the compound provides a robust foundation for these in-silico approaches. nih.govresearchgate.net The benzene (B151609) ring and the amido plane in the molecule are nearly coplanar, with a dihedral angle of approximately 4.1°, a structural detail that is crucial for accurate modeling. nih.govresearchgate.net

Predictive modeling can be employed in several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed by synthesizing a library of derivatives and correlating structural modifications with changes in biological activity. This could efficiently guide the optimization of the compound for a specific target.

Molecular Docking: Using the known crystal structure, docking simulations can predict the binding affinity and orientation of the molecule within the active sites of various enzymes. Given that the broader sulfonamide class is known to inhibit carbonic anhydrases, these enzymes represent primary targets for initial docking studies. nih.govresearchgate.net

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model derived from this compound could be used to screen large virtual libraries for other molecules with similar potential.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process.

| Computational Method | Objective | Required Input Data | Potential Outcome |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to biological targets (e.g., enzymes). | 3D structure of the compound; 3D structure of the target protein. | Identification of likely biological targets and mechanism of action. |

| QSAR | Correlate chemical structure with biological activity. | A dataset of related compounds with measured biological activity. | A predictive model to guide the design of more potent analogues. |

| Pharmacophore Modeling | Identify key chemical features for bioactivity. | Structures of one or more active compounds. | A 3D query for virtual screening of compound libraries. |

| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. | Chemical structure of the compound. | Early assessment of drug-likeness and potential safety issues. |

Integration with Mechanistic Biology for Deeper Target Understanding

While computational methods can suggest potential targets, integration with mechanistic biology is essential to confirm these predictions and achieve a comprehensive understanding of the compound's mode of action. The sulfonamide group is a well-established pharmacophore known for inhibiting carbonic anhydrases, enzymes crucial for processes like CO2 hydration. nih.govresearchgate.net

Future research should therefore focus on:

Target Identification and Validation: Employing techniques like chemical proteomics and thermal proteome profiling (TPP) to identify the specific cellular proteins that interact with this compound. This moves beyond candidate-based approaches and allows for an unbiased survey of the compound's interactome.

Enzyme Inhibition Assays: Conducting in vitro enzymatic assays to quantify the inhibitory activity against a panel of carbonic anhydrases and other relevant enzymes.

Cellular Pathway Analysis: Utilizing systems biology approaches, such as transcriptomics and metabolomics, to understand how the compound affects cellular pathways and networks upon target engagement. This can reveal downstream effects and potential off-target activities.

Potential for Material Science and Agri-science Applications (e.g., Herbicidal Agents)

The interdisciplinary potential of this compound extends beyond pharmacology into material and agricultural sciences. The chloroacetamide functional group is a key feature in many commercial herbicides, and related N-substituted chloroacetamides have been synthesized and investigated for this purpose. researchgate.netijpsr.info

Agri-science Applications: The structural similarity of the chloroacetamide moiety to known herbicidal agents suggests that this compound could possess phytotoxic properties. researchgate.net Future research trajectories should include screening for herbicidal activity against a range of common grass and broadleaf weeds. researchgate.net The sulfamoylphenyl portion of the molecule could modulate its uptake, translocation, and target interaction within plants, potentially leading to novel modes of action.

Material Science Applications: The reactive chloroacetyl group offers a chemical handle for covalent attachment to other molecules or surfaces. Chloroacetamide reagents have been noted for their utility in polymer modification. researchgate.net For example, the compound could be grafted onto polymer backbones to create functional materials with tailored surface properties or biological activities. Research into synthesizing monomers from related chloroacetamide derivatives for creating thin films has shown promise, suggesting a path for developing new sensor materials or bioactive coatings. researchgate.net

Development of Advanced Analytical Techniques for Compound Quantification in Complex Matrices

To support research in all the aforementioned areas, the development of sensitive and selective analytical methods for the detection and quantification of this compound is critical. Such methods are necessary for pharmacokinetic studies, environmental fate analysis, and quality control.

Future work in this area should concentrate on:

Chromatographic Method Development: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation of this compound from complex mixtures. sielc.com Method development would involve optimizing the stationary phase, mobile phase composition, and gradient to achieve high resolution and short analysis times.

Mass Spectrometric Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) would provide the high sensitivity and selectivity required for quantification at low concentrations in challenging matrices like blood plasma, soil, or water.

Sample Preparation: Developing robust sample preparation protocols, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, will be crucial for removing interfering substances and concentrating the analyte prior to analysis.

Validation: Any developed method must be fully validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉ClN₂O₃S | nih.gov |

| Molecular Weight | 248.69 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.7870 (2) | nih.gov |

| b (Å) | 14.1868 (9) | nih.gov |

| c (Å) | 16.0158 (9) | nih.gov |

| β (°) | 90.907 (4) | nih.gov |

| Volume (ų) | 1087.53 (10) | nih.gov |

Conclusion and Research Outlook for 2 Chloro N 4 Methyl 3 Sulfamoylphenyl Acetamide

Summary of Key Academic Findings

Research into the chemical compound 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is situated within the broader and highly active field of sulfonamide and chloroacetamide chemistry. While specific academic literature on this exact molecule is not extensively available, a comprehensive understanding of its likely scientific relevance can be synthesized from studies on structurally analogous compounds. The key academic findings in this area revolve around synthesis, structural characterization, and the exploration of a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The synthesis of N-(sulfamoylphenyl)acetamide derivatives is typically achieved through straightforward and efficient chemical reactions. Generally, this involves the reaction of a substituted aminobenzenesulfonamide with chloroacetyl chloride or a related acyl halide. researchgate.net The presence of the chloroacetamide group makes these compounds valuable intermediates for further chemical modifications.

Compounds bearing the sulfonamide functional group are a cornerstone of medicinal chemistry, known for a vast array of pharmacological applications. ekb.egresearchgate.netajchem-b.com These include well-established antibacterial agents, diuretics, anticonvulsants, and inhibitors of specific enzymes like carbonic anhydrase. ekb.egresearchgate.netijpsjournal.com The general structure of a sulfonamide, R-SO₂NH-R', allows for extensive chemical diversification to modulate biological activity.

The chloroacetamide moiety is a reactive functional group known to participate in various chemical transformations, making it a useful building block in synthetic chemistry. Furthermore, chloroacetamide derivatives themselves have been investigated for a range of biological effects, including antifungal and herbicidal activities. nih.gov Some have been explored as covalent inhibitors in drug discovery, targeting specific amino acid residues in proteins. rsc.org

The biological potential of compounds that merge both the sulfonamide and acetamide (B32628) scaffolds has been a subject of significant academic inquiry. For instance, various N-(substituted phenyl)-sulfamoyl acetamide derivatives have been synthesized and evaluated for their anticancer properties. tandfonline.com Structure-activity relationship (SAR) studies on related molecules suggest that the nature and position of substituents on the phenyl ring can significantly influence their biological efficacy. tandfonline.com For example, less sterically hindered substituents like methyl and ethyl groups on the aromatic rings have been associated with potent anticancer activity in some series of compounds. tandfonline.com

Below is a data table summarizing the key functional moieties and their generally observed academic significance.

| Functional Moiety | General Academic Significance |

| Sulfonamide | Broad-spectrum antimicrobial activity, Carbonic anhydrase inhibition, Anticancer properties, Diuretic effects. ekb.egresearchgate.netijpsjournal.com |

| Chloroacetamide | Reactive chemical intermediate, Antifungal and herbicidal activity, Covalent enzyme inhibition. nih.govrsc.org |

| Aromatic Ring | Scaffold for substituent modification to alter biological activity and physicochemical properties. |

Unresolved Research Questions and Future Challenges

Despite the extensive research into sulfonamides and acetamides, several unresolved questions and future challenges remain, particularly concerning novel derivatives like This compound .

A primary unresolved question is the specific biological target profile of this compound. The presence of the sulfonamide group strongly suggests potential activity as a carbonic anhydrase inhibitor. However, the selectivity and potency against various carbonic anhydrase isoforms would need to be determined experimentally. A significant challenge in the development of sulfonamide-based inhibitors is achieving isoform selectivity to minimize off-target effects. researchgate.net

The influence of the specific substitution pattern on the phenyl ring—a methyl group at position 4 and a sulfamoyl group at position 3—on the compound's biological activity and pharmacokinetic properties is another key area for investigation. The interplay between these substituents could affect the molecule's acidity, lipophilicity, and steric profile, which in turn would dictate its interactions with biological targets.

Further research is needed to elucidate the potential antimicrobial and anticancer activities of This compound . While related compounds have shown promise, the specific efficacy and mechanism of action for this derivative are unknown. A significant challenge in antimicrobial drug development is overcoming the growing issue of drug resistance. nih.gov

The table below outlines some of the key unresolved research questions.

| Research Question | Potential Future Challenges |

| What is the primary biological target of This compound ? | Deconvoluting polypharmacology; identifying specific and selective interactions. |

| How does the 4-methyl, 3-sulfamoyl substitution pattern influence its activity and selectivity? | Synthesizing and testing a range of isomers to establish clear structure-activity relationships. |

| Does the compound exhibit significant and selective carbonic anhydrase inhibition? | Achieving isoform-specific inhibition to avoid side effects associated with broad-spectrum carbonic anhydrase inhibitors. researchgate.net |

| What is its potential as an antimicrobial or anticancer agent? | Overcoming mechanisms of drug resistance; achieving sufficient therapeutic index. nih.gov |

| What is the mechanism of action underlying any observed biological activity? | Elucidating complex biological pathways and potential off-target effects. |

Long-term Academic Impact of Research on this compound

The long-term academic impact of research into compounds like This compound is likely to be multifaceted, contributing to several areas of chemical and biomedical science.

Firstly, the synthesis and characterization of this and related novel molecules contribute to the fundamental knowledge base of organic and medicinal chemistry. Each new compound and its biological evaluation add a data point to the vast landscape of structure-activity relationships, aiding in the development of more predictive models for drug design. nih.gov

Should this compound or its derivatives prove to be potent and selective inhibitors of a particular enzyme, such as a specific carbonic anhydrase isoform, it could become a valuable research tool. Such selective inhibitors are crucial for probing the physiological and pathological roles of individual enzymes, helping to validate them as therapeutic targets.

Furthermore, the exploration of novel sulfonamide derivatives contributes to the ongoing effort to combat drug resistance. By modifying existing pharmacophores, researchers may identify compounds that can evade current resistance mechanisms or act on novel targets. nih.gov The continued development of the sulfonamide scaffold remains a cornerstone of both antimicrobial and broader pharmaceutical research. researchgate.net

The academic impact can be summarized in the following key areas:

Expansion of Chemical Space: The synthesis and study of novel chemical entities broaden our understanding of chemical properties and reactivity.

Refinement of Structure-Activity Relationship Models: Detailed biological evaluation of new compounds helps in building more accurate predictive models for designing future therapeutic agents. nih.gov

Development of Novel Biological Probes: Selective inhibitors can be instrumental in basic research to elucidate the function of proteins in health and disease.

Contribution to Combating Drug Resistance: The discovery of new derivatives of established pharmacophores offers a strategy to address the challenge of antimicrobial and anticancer drug resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide?

- Methodology : A common approach involves reacting substituted anilines with chloroacetyl chloride. For example, analogous compounds like 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide are synthesized via N-alkylation using chloroacetyl chloride and a substituted aniline precursor under reflux conditions . Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios are critical to minimize by-products like diacetylated impurities.

- Data : Yield optimization (~60–75%) is achieved by controlling reaction temperature (60–80°C) and using excess chloroacetyl chloride (1.2–1.5 equiv) .

Q. What biological activities are observed in structurally related acetamide derivatives?

- Key Findings : Analogous compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, exhibit antibacterial activity against Klebsiella pneumoniae (MIC: 32–64 µg/mL) without cytotoxicity in preliminary assays . The sulfamoyl group in the target compound may enhance solubility and binding affinity to bacterial sulfonamide-resistant targets.

- Experimental Design : Antibacterial assays typically use broth microdilution (CLSI guidelines) with ciprofloxacin as a positive control .

Q. How do functional groups (e.g., sulfamoyl, chloro) influence the compound’s reactivity?

- Structural Insights : The electron-withdrawing chloro and sulfamoyl groups increase electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions. Crystal structures of analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide) show planar amide linkages and intermolecular hydrogen bonding via sulfonamide oxygen .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For example, torsion angles in N-(4-chloro-2-nitrophenyl)acetamide derivatives revealed a 16.7° twist in the nitro group relative to the benzene ring, impacting packing interactions .

- Data Contradictions : Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.77 Å vs. theoretical 1.79 Å) may arise from thermal motion or disorder. Use of ORTEP-3 for graphical refinement and validation tools (e.g., CheckCIF) is recommended .

Q. What strategies mitigate by-product formation during synthesis?

- Optimization :

- By-Products : Diacetylated impurities form via over-alkylation.

- Solutions : Use protective groups (e.g., Boc for amines) or low-temperature stepwise addition of chloroacetyl chloride. HPLC monitoring (C-18 column, acetonitrile/water gradient) identifies impurities at 254 nm .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Insights :

- Substitution Patterns : Nitro or fluoro groups at the meta position (e.g., 4-fluoro-3-nitro substitution) enhance antibacterial potency .

- Data Table :

| Derivative | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |

|---|---|---|

| 2-Chloro-N-(4-F-3-NO₂) | 32 | >100 |

| 2-Chloro-N-(5-Cl-2-OH) | 64 | >100 |

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial dihydropteroate synthase, validated via enzyme inhibition assays .

Technical Challenges & Contradictions

Q. How can conflicting crystallographic data (e.g., bond angles, packing) be resolved?

- Approach :

- Compare multiple datasets (e.g., Cambridge Structural Database entries for similar acetamides).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) .

- Example : In N-(4-chloro-2-nitrophenyl)acetamide, centrosymmetric C–H⋯O interactions dominate packing, but temperature-dependent studies may reveal dynamic disorder .

Q. What analytical techniques validate purity and stability under varying conditions?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.